2-Pyridyl methyl piperazine
Description
Evolution of Piperazine (B1678402) Derivatives as Privileged Scaffolds in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in the structures of a multitude of biologically active compounds across various therapeutic areas. The evolution of piperazine derivatives in drug discovery is marked by their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.
The unique structural characteristics of the piperazine moiety contribute to its privileged status. The two nitrogen atoms can be readily substituted, allowing for the facile introduction of diverse chemical functionalities. This structural flexibility enables medicinal chemists to fine-tune the pharmacological profile of a molecule, optimizing its potency, selectivity, and metabolic stability. Furthermore, the basic nature of the piperazine nitrogens can enhance the aqueous solubility of drug candidates, a crucial factor for bioavailability.
A vast number of approved drugs incorporate the piperazine scaffold, demonstrating its broad therapeutic applicability. These drugs target a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The table below highlights some examples of therapeutic areas where piperazine-containing drugs have made a significant impact.
| Therapeutic Area | Examples of Drug Classes |
| Antipsychotics | Phenylpiperazines |
| Antidepressants | Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) |
| Antihistamines | H1 receptor antagonists |
| Antivirals | HIV protease inhibitors |
| Anticancer | Tyrosine kinase inhibitors |
The continued exploration of piperazine derivatives in drug discovery underscores their enduring importance as a versatile and valuable scaffold for the development of new medicines.
The Pyridine (B92270) Moiety in Bioactive Chemical Entities
The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is another cornerstone in the design of bioactive molecules. Its presence is ubiquitous in natural products, pharmaceuticals, and agrochemicals. The electronic properties and structural features of the pyridine moiety contribute significantly to its role in medicinal chemistry.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. Additionally, the aromatic nature of the ring allows for π-π stacking interactions, further stabilizing drug-receptor complexes. The position of the nitrogen atom and the substitution pattern on the ring can be systematically varied to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.
Numerous drugs across different therapeutic categories contain a pyridine moiety, highlighting its versatility. For instance, several 2-pyridone derivatives have shown a wide array of biological activities, including antimicrobial, antimalarial, and antitumor effects. nih.gov The ability of the pyridine scaffold to serve as a building block for more complex structures has been extensively reviewed, with many FDA-approved drugs in recent years containing this heterocycle. researchgate.net The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has also been explored for their potential anti-fibrotic activities. nih.gov
The following table showcases the diverse applications of pyridine-containing compounds in medicine:
| Therapeutic Application | Example Compound Class/Drug |
| Anti-ulcer | Proton pump inhibitors (e.g., Omeprazole) |
| Antihypertensive | Calcium channel blockers |
| Antidiabetic | DPP-4 inhibitors |
| Antitubercular | Isoniazid |
| Anticancer | Kinase inhibitors (e.g., Imatinib) |
The consistent success of pyridine-based compounds in clinical applications solidifies the pyridine moiety's status as a key pharmacophore in modern drug discovery.
Academic Significance of the 2-Pyridyl Methyl Piperazine Framework
The this compound framework has garnered considerable attention within the academic research community due to its potential as a versatile building block for creating novel compounds with diverse applications. Its unique structure, which combines a piperazine ring with a 2-pyridylmethyl group, allows for systematic modifications to explore structure-activity relationships (SAR) and develop new chemical entities with tailored properties.
One significant area of academic interest is its use as a key intermediate in the synthesis of pharmaceuticals. Researchers have utilized this scaffold in the development of drugs targeting neurological disorders, leveraging its ability to interact with various biological targets. chemimpex.com The framework's stability and reactivity make it suitable for a variety of synthetic pathways, enabling chemists to explore new avenues in drug discovery and chemical synthesis. chemimpex.com
In the field of medicinal chemistry, derivatives of the this compound scaffold are being investigated for their potential as enzyme inhibitors. For example, recent studies have explored pyridylpiperazine hybrid derivatives as potent urease inhibitors, which could have implications for treating infections caused by urease-producing bacteria. frontiersin.org The ability to modify the framework allows for the fine-tuning of inhibitory activity and selectivity.
Furthermore, the this compound scaffold is utilized in materials science and coordination chemistry. Its ability to act as a ligand has been explored in the creation of advanced materials such as polymers and coatings. chemimpex.com The coordination geometry of metal complexes with ligands containing the pyridylmethylpiperazine structure is an active area of research. scispace.com
The academic significance of this framework is also evident in its application in the development of agrochemicals, such as pesticides and herbicides, where its interaction with biological systems can be harnessed for crop protection. chemimpex.com The versatility of the this compound scaffold ensures its continued importance as a subject of academic research, with ongoing efforts to synthesize new derivatives and explore their biological and material properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-7-6-11-8-10(13)9-4-2-3-5-12-9/h2-5,10-11H,6-8H2,1H3 |
InChI Key |
FJOQKZADLAAIJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridyl Methyl Piperazine and Its Derivatives
Established Approaches to Piperazine (B1678402) Ring Synthesis
The formation of the piperazine core is a foundational aspect of synthesizing 2-pyridyl methyl piperazine. Various classical and contemporary methods are employed to construct this heterocyclic scaffold.
Nucleophilic Substitution Reactions for Piperazine Formation
A straightforward and common method for forming the piperazine ring involves intramolecular cyclization of a linear precursor via nucleophilic substitution. This typically involves a bis-electrophile and a bis-nucleophile. For instance, the reaction of a substituted N,N'-ditosylethylenediamine with a dihaloalkane can lead to the formation of a piperazine ring.
Alternatively, and more directly related to the synthesis of the target molecule, is the direct N-alkylation of piperazine with an appropriate electrophile. The reaction between piperazine and 2-(chloromethyl)pyridine (B1213738) represents a direct nucleophilic substitution to furnish 1-((pyridin-2-yl)methyl)piperazine. 2-(Chloromethyl)pyridine can be prepared from 2-methylpyridine. wikipedia.org This method, while not forming the piperazine ring itself, is a key nucleophilic substitution step in the synthesis of the final compound.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| Piperazine | 2-(Chloromethyl)pyridine | Nucleophilic Substitution | 1-((Pyridin-2-yl)methyl)piperazine |
Reductive Amination Strategies for Piperazine Scaffolds
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperazine derivatives. nih.gov This strategy can be employed to either form the piperazine ring itself from appropriate precursors or to functionalize a pre-existing piperazine. A direct and efficient synthesis of 1-((pyridin-2-yl)methyl)piperazine involves the reductive amination of piperazine with pyridine-2-carboxaldehyde. This reaction typically proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine of piperazine, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. google.com This one-pot procedure is highly valued for its operational simplicity and the availability of the starting materials. chemspider.com
| Amine | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| Piperazine | Pyridine-2-carboxaldehyde | Sodium triacetoxyborohydride | 1-((Pyridin-2-yl)methyl)piperazine |
Asymmetric Synthesis of Chiral Piperazine Derivatives
The development of asymmetric methods to synthesize chiral piperazine derivatives is of high importance, as many pharmaceuticals containing this moiety are chiral. chim.itrsc.org Catalytic asymmetric synthesis of chiral piperazines is challenging but has seen significant progress. chim.it Methods to achieve enantiomerically enriched piperazines include the use of chiral auxiliaries, chiral pool synthesis starting from amino acids, and catalytic asymmetric reactions. rsc.orgresearcher.life
For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones with high enantioselectivity. These intermediates can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org While a direct catalytic asymmetric synthesis of this compound is not extensively documented, the existing methodologies for other chiral piperazines provide a strong foundation for developing such a route. chim.it A modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been achieved via a Pd-catalyzed carboamination reaction, starting from commercial amino acids. researcher.life
Chemical Coupling and Functionalization of Pyridyl Moieties
An alternative and powerful approach to synthesizing this compound and its derivatives involves the coupling of a pre-formed piperazine or its derivative with a suitable pyridyl electrophile or nucleophile. This strategy benefits from the commercial availability of a wide range of substituted piperazines and pyridines.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig, Suzuki)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for the coupling of amines with aryl and heteroaryl halides, including 2-halopyridines. researchgate.net The synthesis of 1-(pyridin-2-yl)piperazine derivatives can be achieved by the reaction of a 2-halopyridine with a piperazine derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgnih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results. wikipedia.org
A practical Buchwald-Hartwig amination of 2-bromopyridines with various amines has been developed, providing an expedient route to a variety of aminopyridines. researchgate.net For example, the coupling of 1-(2-pyridyl)-piperazine with 4-bromotoluene (B49008) has been reported to proceed in high yield. rsc.org
| Aryl/Heteroaryl Halide | Amine | Catalyst System | Product Type |
|---|---|---|---|
| 2-Bromopyridine | Piperazine | Pd catalyst, Phosphine ligand, Base | 1-(Pyridin-2-yl)piperazine |
| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | Pd catalyst, Phosphine ligand, Base | 1-(4-Methylphenyl)-4-(pyridin-2-yl)piperazine |
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of pyridyl-piperazine derivatives. nih.govnih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate. youtube.com For the synthesis of a 2-pyridyl piperazine derivative, one could envision the coupling of a piperazine-substituted boronic acid with a 2-halopyridine, or more commonly, the coupling of a 2-pyridylboronic acid with a piperazine bearing a suitable halide. nih.govresearchgate.net
The Suzuki-Miyaura reaction of 2-pyridyl nucleophiles can be challenging due to the potential for catalyst inhibition by the pyridine (B92270) nitrogen and the instability of some 2-pyridylboron reagents. nih.gov However, the development of specific ligands and reaction conditions has enabled the efficient coupling of these substrates. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) with Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a key method for the functionalization of electron-deficient aromatic and heteroaromatic rings. youtube.com Pyridines, particularly those bearing electron-withdrawing groups at the ortho or para positions to a leaving group, are susceptible to SNAr reactions. nih.govwuxiapptec.com The reaction of a 2-halopyridine with piperazine or a piperazine derivative can proceed via an SNAr mechanism to form the corresponding 2-pyridylpiperazine. researchgate.netrsc.org
A notable example is the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine. The presence of the electron-withdrawing nitro group at the 3-position makes the 2-position highly electrophilic, facilitating the nucleophilic attack by piperazine. nih.gov This reaction proceeds under relatively mild conditions to afford 1-(3-nitropyridin-2-yl)piperazine (B1350711) in good yield. nih.gov While this example illustrates the principle on a substituted pyridine, similar reactions can be performed on other activated 2-halopyridines. researchgate.netacsgcipr.org
| Pyridine Derivative | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine |
DABCO-Mediated C-N Bond Cleavage for Piperazine Derivatives
A notable and efficient strategy for the synthesis of functionalized piperazine derivatives involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov This method utilizes DABCO as a readily available and inexpensive starting material to construct the piperazine core. The key principle of this approach is the activation of DABCO by converting it into a quaternary ammonium (B1175870) salt, which then becomes susceptible to nucleophilic attack, leading to the cleavage of one of its C-N bonds and the formation of a monosubstituted piperazine. nih.govresearchgate.net
The process is initiated by the reaction of DABCO with various activating agents such as alkyl halides, aryl halides, or sulfonyl chlorides. researchgate.net This activation step forms a DABCO quaternary salt, which is a potent electrophile. Subsequent reaction with a nucleophile results in the ring opening of the bicyclic structure to yield N-substituted, N'-ethyl piperazine derivatives. rsc.org This methodology is particularly advantageous as it avoids the direct handling of piperazine, which can be challenging, and allows for the introduction of a wide array of functional groups. nih.gov
For instance, the reaction of 2-chloropyridine (B119429) with DABCO can be employed to form the initial quaternary salt. This activated intermediate can then react with a nucleophile, leading to the formation of a 2-pyridyl substituted piperazine. A general representation of this synthetic pathway is illustrated below:
Scheme 1: General Pathway for Piperazine Synthesis via DABCO C-N Bond Cleavage
In this pathway, the nucleophile attacks one of the methylene (B1212753) carbons adjacent to the quaternary nitrogen, leading to the ring opening.
This method has been successfully applied to synthesize various N-(2-pyridyl)-N′-ethyl piperazines. researchgate.net The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, including thiols, amines, and cyanides, allowing for the creation of a diverse library of piperazine derivatives. researchgate.net
| Activating Agent | Nucleophile (Nu) | Resulting Piperazine Derivative | Reference |
| 2-Chloropyridine | Morpholine (B109124) | N-(2-pyridyl)-N'-(2-morpholinoethyl)piperazine | researchgate.net |
| Ethyl Bromide | Sodium Cyanide | N-Ethyl-N'-(2-cyanoethyl)piperazine | researchgate.net |
| Benzyl Chloride | Thiophenol | N-Benzyl-N'-(2-phenylthioethyl)piperazine | rsc.org |
Utilization of Pyridine-N-Oxides in Synthetic Pathways
Pyridine-N-oxides are highly valuable and versatile intermediates in the synthesis of 2-substituted pyridines, including this compound. researchgate.netsemanticscholar.org The N-oxide functional group significantly alters the electronic properties of the pyridine ring, making the positions ortho (C2) and para (C4) to the nitrogen atom electron-deficient and thus susceptible to nucleophilic attack. researchgate.net This enhanced reactivity, compared to the parent pyridine, provides a mild and effective alternative to traditional SNAr reactions which often require harsh conditions. nih.gov
The synthesis typically involves a two-step process:
Activation of the N-oxide: The oxygen atom of the pyridine-N-oxide is activated by an electrophilic reagent. Common activating agents include tosyl chloride (TsCl), phosphorus oxychloride (POCl₃), and bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). semanticscholar.org This activation transforms the hydroxyl-like N-oxide into a good leaving group.
Nucleophilic Addition: A nucleophile, such as piperazine or a piperazine derivative, then attacks the activated C2 position of the pyridine ring, leading to the formation of the 2-substituted pyridine product. The N-oxide is subsequently reduced back to pyridine in the course of the reaction or in a separate deoxygenation step. researchgate.net
This one-pot procedure is highly efficient for generating 2-aminopyridines and related structures. semanticscholar.org For example, reacting a pyridine-N-oxide with an activating agent like Ts₂O in the presence of a piperazine derivative can directly yield the desired 2-(piperazin-1-yl)pyridine scaffold. semanticscholar.org
| Pyridine-N-Oxide Substrate | Activating Agent | Nucleophile | Product Type | Reference |
| Pyridine-N-oxide | PyBroP | Aliphatic Amines | 2-Aminopyridines | semanticscholar.orgnih.gov |
| Substituted Pyridine-N-oxide | Ts₂O | t-Butylamine | 2-(t-Butylamino)pyridines | semanticscholar.org |
| 2-Chloromethylpyridine | mCPBA | 2-Mercapto-1H-benzimidazole | 2-[[(Pyridin-2-yl-1-oxide)methyl]sulfanyl]-1H-benzimidazole | researchgate.net |
This methodology allows for the regioselective introduction of the piperazine moiety at the 2-position of the pyridine ring under relatively mild conditions, accommodating a variety of functional groups on both the pyridine and piperazine rings. nih.gov
Novel Synthetic Routes for Diverse this compound Analogs
The development of novel synthetic routes continues to expand the chemical space of this compound analogs, enabling the creation of molecules with diverse structural features and potential applications. Recent advancements have focused on improving efficiency, yield, and the ability to generate complex molecular architectures.
One modern approach involves the direct nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings. For example, the reaction of 2-chloro-3-nitropyridine with piperazine proceeds efficiently due to the electron-withdrawing effect of the nitro group at the 3-position. nih.gov This strong activation facilitates the attack by the nucleophilic nitrogen of piperazine at the C2 position, leading to the formation of 1-(3-nitropyridin-2-yl)piperazine in good yield. nih.gov This intermediate serves as a versatile scaffold for further derivatization at the second nitrogen of the piperazine ring. nih.gov
Another innovative strategy employs transition metal-mediated radical cyclizations. For instance, manganese(III) acetate (B1210297) [Mn(OAc)₃] can be used to mediate the radical cyclization of unsaturated piperazine compounds with 1,3-dicarbonyl compounds. nih.gov This method allows for the synthesis of novel piperazine derivatives fused with dihydrofuran rings, showcasing a route to structurally complex and diverse analogs that are not easily accessible through traditional methods. nih.gov The reaction is initiated by the formation of an α-carbon radical from the 1,3-dicarbonyl compound, which then adds to the unsaturated system on the piperazine derivative, followed by cyclization. nih.gov
The following table summarizes key aspects of these novel synthetic approaches.
| Synthetic Method | Key Reagents | Type of Analog Produced | Key Features | Reference |
| SNAr on Activated Pyridine | 2-Chloro-3-nitropyridine, Piperazine | 1-(3-Nitropyridin-2-yl)piperazine derivatives | High regioselectivity, good yield, versatile intermediate | nih.gov |
| Mn(OAc)₃ Mediated Radical Cyclization | Mn(OAc)₃, Unsaturated Piperazine, 1,3-Dicarbonyl | Piperazine-containing dihydrofurans | Formation of C-C bonds, access to complex heterocyclic systems | nih.gov |
| Palladium-Catalyzed Amination | Aryl Chlorides, Piperazine, Pd Catalyst | Arylpiperazines | Eco-friendly (aerobic conditions), tolerates sterically hindered substrates | organic-chemistry.org |
These modern synthetic strategies highlight the ongoing evolution of organic chemistry in providing tools to construct diverse and complex molecules based on the this compound scaffold.
Structure Activity Relationship Sar Investigations of 2 Pyridyl Methyl Piperazine Analogs
Systematic Modifications of the Piperazine (B1678402) Core and Pyridine (B92270) Substituents
The development of novel bioactive molecules often relies on the systematic chemical modification of a lead compound. The piperazine ring is an especially attractive scaffold for such modifications due to its unique structural and physicochemical properties. researchgate.net The two nitrogen atoms in the six-membered ring can be readily modified, allowing for the exploration of a wide chemical space to enhance target affinity, selectivity, and pharmacokinetic properties. researchgate.net
Researchers frequently employ synthetic strategies that allow for diverse substitutions on both the pyridyl and piperazine rings. A common approach involves the nucleophilic aromatic substitution reaction between a substituted 2-chloropyridine (B119429) and piperazine. For instance, reacting 2-chloro-3-nitropyridine (B167233) with piperazine creates a 1-(3-nitropyridin-2-yl)piperazine (B1350711) intermediate. nih.gov This intermediate serves as a versatile building block that can then be reacted with a variety of other molecules, such as 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides, to generate a library of derivatives with systematic variations. nih.gov This method allows for the introduction of different aryl groups and linkers, enabling a thorough investigation of their impact on biological activity.
Similarly, other studies have created series of pyridylpiperazine-based carbodithioates to explore their potential as urease inhibitors. frontiersin.org This process involves synthesizing a range of derivatives to systematically assess how different substituents on the pyridyl-piperazine core influence the desired biological effect. frontiersin.org The goal of these systematic modifications is to build a comprehensive understanding of the SAR, identifying which chemical features are essential for activity and which can be altered to fine-tune the compound's properties. rhhz.net
Influence of Substituent Identity and Position on Biological Efficacy
The identity and position of chemical substituents on the 2-pyridyl methyl piperazine framework have a profound impact on biological efficacy. The electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of these substituents can alter how the molecule interacts with its biological target.
Substituents on the pyridine ring can significantly modulate a compound's activity. The electronic nature of these groups is particularly important. For example, the presence of a strong electron-withdrawing nitro (-NO₂) group at the 3-position of the pyridine ring makes the adjacent 2-position a potent electrophilic center. nih.gov This electronic modification facilitates the initial synthesis by promoting the reaction with the nucleophilic nitrogen of piperazine. nih.gov
The position of substituents on associated aromatic rings also plays a critical role. In a series of urease inhibitors, a nitro group at the ortho position of a connected aryl ring resulted in effective inhibitory potential. frontiersin.org However, moving the same nitro group to the meta or para positions led to a significant decrease in inhibitory activity. frontiersin.org Similarly, a methoxy (B1213986) group at the ortho position of an aryl ring showed more effective inhibition than when it was placed at the para position. frontiersin.org These findings highlight that the spatial arrangement of substituents is crucial for optimal interaction with the target enzyme's active site.
The following table summarizes the effect of substituent position on the inhibitory concentration (IC₅₀) for a series of pyridylpiperazine-based urease inhibitors.
| Compound | Aryl Substituent | Position | IC₅₀ (µM) |
| 5g | -NO₂ | ortho | 16.84 ± 0.12 frontiersin.org |
| 5h | -NO₂ | meta | 26.98 ± 2.15 frontiersin.org |
| 5i | -NO₂ | para | 45.41 ± 0.23 frontiersin.org |
| 5m | -OCH₃ | ortho | 8.17 ± 0.37 frontiersin.org |
| 5n | -OCH₃ | para | 17.77 ± 0.29 frontiersin.org |
Modifications to the piperazine ring itself are a key strategy for optimizing biological activity. SAR studies have repeatedly shown that substituents on the piperazine nitrogen atoms significantly influence cytotoxicity and receptor affinity. nih.gov For instance, in one study, piperazine and methylpiperazine substituted derivatives demonstrated higher antiproliferative potency against a liver cancer cell line compared to analogs with morpholine (B109124) or pyrrolidine (B122466) rings. nih.govtandfonline.com In another case, leaving the piperazine ring unsubstituted was found to be beneficial for activity against the K562 cancer cell line. nih.gov
The position of substitution on the piperazine ring is also critical. An optimization campaign for CXCR3 chemokine receptor antagonists revealed a pronounced effect of substitution at the 2'-position of the piperazine ring on receptor affinity. nih.gov This demonstrates that even small alkyl groups, when placed in a specific position on the piperazine core, can lead to dramatic improvements in potency. In some contexts, replacing the entire piperazine ring with a piperidine (B6355638) moiety can drastically alter receptor selectivity, highlighting the importance of the core heterocyclic structure. nih.gov For example, switching from a piperazine to a piperidine derivative resulted in a significant change in affinity for the σ₁ receptor while maintaining affinity for the H₃ receptor. nih.gov
The inclusion of a piperazine ring within a linker can offer advantages by increasing rigidity and potentially improving solubility through protonation. nih.gov However, the chemical groups adjacent to the piperazine can significantly alter its basicity (pKa), affecting its charge state at physiological pH. nih.gov The conformational flexibility of the entire molecule is also a key factor. In one study, a methyl group on the pyridine ring, positioned next to the piperazine, induced a twisted conformation. jst.go.jp This twist created steric hindrance, which led to a complete loss of biological activity, underscoring the critical relationship between molecular conformation and efficacy. jst.go.jp
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
This principle is evident in the development of this compound analogs. For example, in a series of CXCR3 antagonists, a specific stereoisomer was identified as being significantly more potent. The analog containing a 2'(S)-ethylpiperazine moiety exhibited a human CXCR3 IC₅₀ of just 0.2 nM, indicating a highly specific and potent interaction that is dependent on the precise 3D orientation of the ethyl group. nih.gov This highlights that the biological activity can be highly dependent on the stereochemistry at a single chiral center within the piperazine ring. The synthesis of specific enantiomeric forms of starting materials is often a crucial step in developing potent and selective drug candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help researchers understand which physicochemical properties (descriptors) are most important for activity and can be used to predict the efficacy of newly designed, unsynthesized molecules. wu.ac.thresearchgate.net
QSAR studies have been successfully applied to series of 2-pyridyl piperazine analogs. In one study, models for glucokinase-glucokinase regulatory protein inhibitors were developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). wu.ac.thresearchgate.net The resulting models were validated statistically and provided insight into the key molecular descriptors driving biological activity. wu.ac.thresearchgate.net Another QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives identified the importance of descriptors related to molecular shape (Randic shape index), topological charges, and other properties in explaining the compounds' binding affinity to the histamine (B1213489) H₄ receptor. nih.gov
These models can be linear or non-linear. nih.gov Non-linear models, such as those developed using gene expression programming, can sometimes offer superior predictive power by capturing more complex relationships between molecular structure and activity. nih.gov Ultimately, QSAR serves as a valuable tool in medicinal chemistry to rationalize SAR data and guide the design of more potent this compound analogs. chemrevlett.com
Computational Chemistry and Rational Drug Design Strategies for 2 Pyridyl Methyl Piperazine Compounds
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as derivatives of 2-pyridyl methyl piperazine (B1678402), to the active site of a target protein.
Molecular docking simulations are crucial for elucidating how 2-pyridyl methyl piperazine derivatives interact with their protein targets at the molecular level. These studies can predict the binding conformation of the ligand and estimate its binding affinity, often expressed as a binding energy score (kcal/mol). For instance, docking studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), a related pyridyl piperazine structure, were performed to understand their inhibitory activity against urease from jack beans (Canavalia ensiformis). nih.gov The most potent inhibitors from this series, compounds 5b and 7e , demonstrated favorable interactions within the urease active site, achieving binding energies of -8.0 kcal/mol and -8.1 kcal/mol, respectively. nih.gov These values indicate strong binding, significantly lower than the precursor compound 3 (-6.1 kcal/mol) and the standard inhibitor thiourea (B124793) (-2.8 kcal/mol). nih.gov
The analysis of the docking poses reveals specific interactions that stabilize the ligand-protein complex. For compound 3 , the pyridine (B92270) ring was shown to form π-donor hydrogen and π-alkyl interactions with residues Tyr32, Val36, and Val744 of the urease enzyme. nih.gov The piperazine ring also contributed to binding through an alkyl interaction with Val744. nih.gov Similarly, a docking study of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole suggested good anti-inflammatory potential, with a calculated free energy of binding of -5.23 kcal/mol, indicating strong and stable interaction with the target. researchgate.net
These predictive models are essential for structure-activity relationship (SAR) studies, helping to rationalize why certain chemical modifications enhance biological activity. By visualizing these interactions, medicinal chemists can design new analogs with improved affinity and selectivity.
| Compound | Target | Binding Energy (kcal/mol) | IC50 (µM) |
| Compound 5b (A 1-(3-nitropyridin-2-yl)piperazine derivative) | Urease | -8.0 | 2.0 ± 0.73 |
| Compound 7e (A 1-(3-nitropyridin-2-yl)piperazine derivative) | Urease | -8.1 | 2.24 ± 1.63 |
| Compound 3 (Pyridinylpiperazine precursor) | Urease | -6.1 | 3.90 ± 1.91 |
| Thiourea (Standard) | Urease | -2.8 | 23.2 ± 11.0 |
| 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole | Undisclosed (Inflammation) | -5.23 | Not Applicable |
Molecular docking studies require a three-dimensional (3D) structure of the target protein. While X-ray crystallography and NMR spectroscopy are the primary methods for determining protein structures, experimental structures are not always available. In such cases, homology modeling can be employed to construct a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.govbonvinlab.org
The reliability of a homology model is highly dependent on the sequence identity between the target and the template; a sequence identity above 30-35% is generally considered sufficient to build a reliable model. bonvinlab.org The process involves template selection, sequence alignment, model building, and model refinement and validation. mdpi.com For example, when the crystal structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL) was unavailable, a 3D model was successfully built using the SWISS-MODEL server, with the adenylosuccinate lyase from Plasmodium vivax (PDB ID: 2QGA) serving as the template, which shared a 63.91% sequence identity. nih.gov The quality of the generated model is assessed using tools like Ramachandran plots to ensure its stereochemical integrity. mdpi.com Once a reliable model of a target for a this compound compound is generated, it can be used for subsequent molecular docking studies to investigate ligand-protein interactions. nih.gov
Pharmacophore Development and Ligand-Based Drug Design
When the 3D structure of the target protein is unknown, ligand-based drug design strategies become particularly valuable. These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are essential for a ligand to interact with a specific target receptor and elicit a biological response. By analyzing a set of active molecules containing the this compound scaffold, a common feature pharmacophore model can be generated.
For instance, a study on 1-(2-pyrimidinyl)piperazine derivatives, a structurally similar class of compounds with sedative-hypnotic activity, led to the development of an 11-feature pharmacophore model that characterizes the binding requirements for this class of ligands. nih.gov Similarly, pharmacophore models for sigma receptor ligands, which often incorporate a piperazine moiety, typically consist of a central basic amine flanked by two hydrophobic domains. nih.gov Such models serve as a 3D blueprint of the receptor's binding site, even in the absence of its crystal structure.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the required features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new hits that may possess the desired biological activity. nih.gov
The workflow typically involves filtering a large compound library against the pharmacophore model. nih.gov Molecules that fit the model well are then subjected to further analysis, such as molecular docking (if a target structure is available or can be modeled) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to prioritize candidates for experimental testing. nih.gov A consensus scoring approach, combining pharmacophore-based screening with other methods like shape-based modeling or QSAR, can also be employed to improve the success rate of identifying novel and active chemotypes. nih.gov
De novo ligand design is a computational strategy for creating entirely new molecules with desired properties, rather than searching for them in existing libraries. This technique can be particularly useful for exploring novel chemical space around the this compound scaffold. The process involves using algorithms to either piece together small molecular fragments or "grow" a new molecule within the defined constraints of a receptor's active site.
The design process is guided by the principles of molecular recognition, aiming to create a novel ligand that has complementary shape and chemical properties to the binding site. This can involve placing a seed fragment, such as the this compound core, into the active site and then computationally adding functional groups to optimize interactions with key amino acid residues. This approach holds the potential to generate unique and patentable chemical entities with high predicted affinity and specificity for the target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. By simulating the interactions between atoms, MD provides insights into the conformational landscape of a ligand like this compound and its dynamic interactions with a biological target. This information is crucial for understanding the structural basis of its activity and for designing more potent and selective derivatives.
A key aspect of understanding the activity of this compound compounds is the analysis of their conformational preferences. The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat, and the orientation of the 2-pyridyl methyl substituent can be either axial or equatorial. These conformational states can have significantly different energies and geometries, which in turn dictate how the molecule can fit into a receptor's binding pocket.
Research on 2-substituted piperazines has revealed distinct conformational preferences that are critical for their biological activity. nih.gov For instance, in studies of 1-acyl and 1-aryl 2-substituted piperazines, computational analysis has shown a consistent preference for the axial conformation of the substituent. nih.gov This axial orientation places the basic and pyridyl nitrogen atoms in a specific spatial arrangement that can closely mimic the pharmacophore of other active compounds, such as nicotine. nih.gov This conformational preference is a determining factor in how the compound binds to its target, as seen in the case of α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.gov
MD simulations allow researchers to go beyond static conformations and explore the binding dynamics of the ligand-receptor complex. These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site over the course of the simulation, researchers can assess the stability of the binding pose.
Key Interactions: MD trajectories can be analyzed to identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. The persistence of these interactions over time is a strong indicator of their importance for binding affinity.
Water Dynamics: Solvation plays a critical role in molecular recognition. MD simulations can elucidate the role of water molecules in mediating or disrupting ligand-receptor interactions. Studies on related piperazine analogs have explored the effect of solvent on the conformational potential energy surface, although in some cases, implicit solvent models did not significantly alter the location of conformational minima compared to vacuum phases. njit.edu
Conformational Changes: Both the ligand and the receptor are flexible. MD can capture the conformational changes that occur upon binding, providing a more accurate picture of the induced-fit mechanism.
The insights gained from MD simulations are invaluable for rational drug design. By understanding the preferred conformations and key binding interactions of this compound compounds, medicinal chemists can design new analogs with modifications that favor the bioactive conformation and enhance interactions with the target receptor, leading to improved affinity and efficacy.
Table 1: Findings from Conformational Analysis of 2-Substituted Piperazines
| Parameter Studied | Key Finding | Implication for Binding | Reference |
|---|---|---|---|
| Substituent Conformation | The axial conformation for 1-acyl and 1-aryl 2-substituted piperazines was found to be preferred in all studied cases. | The axial orientation places the basic and pyridyl nitrogens in a specific orientation that can mimic the pharmacophore of other active molecules. | nih.gov |
| Intramolecular Interactions | For ether-linked compounds, the axial conformation is further stabilized by an intramolecular hydrogen bond. | This stabilization locks the molecule in a bioactive conformation, potentially increasing its affinity for the target receptor. | nih.gov |
| Receptor Binding Mimicry | The specific orientation of nitrogen atoms in the preferred axial conformation closely mimics their counterparts in potent ligands like Epibatidine. | Confirms that the R enantiomers can bind effectively to targets like the α7 nicotinic acetylcholine receptor by aligning key pharmacophoric features. | nih.gov |
| Solvent Effects | Studies on related piperazine analogs using an implicit solvent model showed that solvation does not significantly affect the location of conformational minima. | For these specific models, the fundamental conformational preferences appear to be intrinsic to the molecule's structure rather than being dictated by the solvent environment. | njit.edu |
Integration of Cheminformatics and Bioinformatics for Compound Optimization
The optimization of a lead compound like this compound into a viable drug candidate is a complex process that benefits immensely from the integration of cheminformatics and bioinformatics. mdpi.com These computational disciplines provide the tools and strategies to systematically analyze chemical and biological data, enabling a more rational and efficient approach to drug design. researchgate.netnih.gov This integration allows researchers to build predictive models, screen virtual libraries, and prioritize the synthesis of compounds with a higher probability of success.
Cheminformatics in Compound Optimization:
Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. For this compound derivatives, key cheminformatics approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of this compound analogs with known activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. These models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. For example, QSAR studies on arylpiperazine derivatives identified descriptors like MATS7c, MATS3e, and WPSA-3 as being strongly correlated with anti-proliferative activity. nih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model derived from active this compound analogs can be used as a 3D query to screen large virtual databases for new molecules that fit the model, thus identifying novel scaffolds.
Molecular Docking: Docking simulations predict the preferred binding orientation of a ligand within a receptor's active site and estimate the binding affinity. nih.gov This method is used to screen virtual libraries of this compound derivatives against a target protein of known structure. For instance, docking studies of piperazine derivatives against the androgen receptor have yielded binding affinities in the range of -7.1 to -7.5 kcal/mol, helping to prioritize compounds for synthesis. nih.gov It also helps in refining the binding mode hypothesized by MD simulations.
Bioinformatics in Compound Optimization:
Bioinformatics provides the tools to analyze biological data, which is essential for target identification, validation, and understanding the biological context of a drug's action. Its integration with cheminformatics is crucial for:
Target Identification and Validation: Bioinformatics tools are used to analyze genomic and proteomic data to identify and validate potential biological targets for this compound compounds.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Bioinformatics and cheminformatics models are used to predict these properties for virtual compounds, allowing for the early deselection of molecules with unfavorable profiles. This "in silico" filtering saves significant time and resources.
Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known (from X-ray crystallography or NMR, often found in bioinformatics databases like the PDB), it can be used to guide the optimization of this compound derivatives. SBDD involves designing ligands that have high shape and chemical complementarity to the target's binding site.
The synergy between these fields creates a powerful drug discovery engine. For example, a structure-activity relationship (SAR) campaign for pyridyl-piperazinyl-piperidine derivatives as CXCR3 antagonists highlighted that substitutions on the piperazine ring had a pronounced effect on receptor affinity, leading to the discovery of an analog with an IC50 of 0.2 nM. nih.gov This type of optimization is guided by the iterative cycle of designing compounds using computational tools, synthesizing them, and testing their biological activity, with the results feeding back to refine the computational models.
Table 2: Application of Computational Strategies in Piperazine Derivative Optimization
| Computational Strategy | Application Example | Outcome | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Explored the human CXCR3 binding affinity of a series of pyridyl-piperazinyl-piperidine derivatives. | The optimization campaign highlighted the significant effect of 2'-piperazine substitution, leading to the identification of an analog with a human CXCR3 IC50 of 0.2 nM. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Investigated the anti-proliferative activity of arylpiperazine derivatives against prostate cancer cell lines. | A predictive model was built (R² = 0.8483) that identified key molecular descriptors influencing activity, guiding the design of more potent compounds. | nih.gov |
| Molecular Docking | Studied the binding of potent arylpiperazine compounds with the androgen receptor. | Predicted binding affinities of -7.5 and -7.1 kcal/mol and identified key hydrogen, electrostatic, and hydrophobic bond interactions, explaining the compounds' activity. | nih.gov |
| In Silico ADMET Prediction | Estimated the ADMET properties of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine using online tools. | Provided an early assessment of the drug-likeness and potential liabilities of the compound, informing further development. |
| Virtual Screening | A fragment-based virtual library was designed and screened against a malic enzyme homology model. | Identified promising piperazine-based scaffolds to target the enzyme's NADP binding site, leading to the synthesis of sub-micromolar inhibitors. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotine |
| Epibatidine |
| 1-acyl-2-substituted piperazines |
| 1-aryl-2-substituted piperazines |
| Pyridyl-piperazinyl-piperidine |
| Arylpiperazine |
| 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine |
Biological Target Identification and Mechanistic Insights of 2 Pyridyl Methyl Piperazine Derivatives in Vitro Pre Clinical Studies
Modulation of Specific Receptors and Enzymes
The therapeutic potential of 2-pyridyl methyl piperazine (B1678402) derivatives is largely attributed to their ability to interact with a range of specific receptors and enzymes, thereby influencing physiological and pathological processes.
Derivatives of 2-pyridyl methyl piperazine have demonstrated significant interactions with various neurotransmitter receptors, which are pivotal in the functioning of the central and peripheral nervous systems. The piperazine nucleus is a well-established pharmacophore known for its activity on these receptors. ijrrjournal.com
One notable area of investigation has been their effect on nicotinic acetylcholine (B1216132) receptors (nAChRs) , particularly the α7 subtype. A series of 2-((pyridin-3-yloxy)methyl)piperazines were identified as potent and selective modulators of the α7 nAChR. nih.govacs.org For instance, the oxazolo[4,5-b]pyridine (B1248351) derivative, (R)-18, was characterized as an agonist, while the 4-methoxyphenylurea (B72069) derivative, (R)-47, acted as a silent agonist. nih.govacs.org This modulation of the α7 nAChR is significant due to the receptor's role in inflammatory processes, suggesting a therapeutic avenue for inflammatory disorders. nih.gov
In the context of serotonin (B10506) receptors , various piperazine-containing compounds have been shown to interact with the serotonergic system. ijrrjournal.com For example, some derivatives can induce the release of endogenous serotonin from hypothalamic slices in vitro. ijrrjournal.com Specifically, certain long-chain aryl piperazines are recognized as valuable ligands for the 5-HT1A receptor. researchgate.net One study reported a 5-fluoro-1H-indole piperazine derivative with high affinity for the 5-HT1A receptor (Ki = 1.28 nM), which also significantly increased serotonin levels in the brain. tandfonline.com
Regarding histamine (B1213489) receptors , piperazine derivatives have a long history as H1 receptor antagonists. ijrrjournal.com Cetirizine, a well-known antihistamine, is a piperazine derivative. ijrrjournal.com Studies on new 1-(2-pyridinyl)piperazine derivatives have demonstrated their potential as inhibitors of histamine-induced bronchospasm. nih.gov Furthermore, some novel piperazine derivatives have shown significant antihistamine activity, with one compound, PD-1, reducing histamine levels by 18.22%. nih.govorscience.ru
Table 1: In Vitro Neurotransmitter Receptor Interactions of this compound Derivatives
| Compound/Derivative Class | Receptor Target | Activity | Key Findings |
|---|---|---|---|
| 2-((pyridin-3-yloxy)methyl)piperazines | α7 Nicotinic Acetylcholine Receptor | Modulator (Agonist, Silent Agonist) | (R)-18 identified as an agonist; (R)-47 as a silent agonist. nih.govacs.org |
| 5-fluoro-1H-indole piperazine derivative | 5-HT1A Serotonin Receptor | High-affinity ligand | Ki value of 1.28 nM and increases brain serotonin levels. tandfonline.com |
| 1-(2-pyridinyl)piperazine derivatives | Histamine H1 Receptor | Antagonist | Inhibition of histamine-induced bronchospasm. nih.gov |
| PD-1 (a novel piperazine derivative) | Not specified | Antihistamine | 18.22% reduction in histamine levels. nih.govorscience.ru |
The inhibitory action of this compound derivatives against specific enzymes has also been a focus of research, particularly in the context of infectious diseases. Urease , a nickel-dependent enzyme crucial for the survival of various pathogenic microorganisms like Helicobacter pylori, has been a primary target. frontiersin.orgnih.gov
Several studies have synthesized and evaluated pyridylpiperazine hybrid derivatives as urease inhibitors. frontiersin.orgnih.govnih.gov For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown potent in vitro urease inhibitory activity. frontiersin.orgnih.gov Compounds 5b and 7e from one study were identified as highly active inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which are significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.orgnih.gov Another study on pyridylpiperazine-based carbodithioates identified compound 5j as a potent urease inhibitor with an IC50 value of 5.16 ± 2.68 μM. nih.govresearchgate.net
Table 2: In Vitro Urease Inhibition by this compound Derivatives
| Compound/Derivative Series | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| 1-(3-nitropyridin-2-yl)piperazine (Compound 5b) | 2.0 ± 0.73 | 23.2 ± 11.0 |
| 1-(3-nitropyridin-2-yl)piperazine (Compound 7e) | 2.24 ± 1.63 | 23.2 ± 11.0 |
| Pyridylpiperazine-based carbodithioate (Compound 5j) | 5.16 ± 2.68 | 23.00 ± 0.03 |
| Piperazine (precursor compound 3) | 3.90 ± 1.91 | 23.2 ± 11.0 |
There is currently no available information on the inhibition of Sfp-PPTase by this compound derivatives within the provided search results.
The interaction of this compound derivatives with ion channels represents another area of their biological activity. Ion channels are crucial for a multitude of physiological processes, and their modulation can have significant therapeutic implications. nih.gov
Research has shown that certain piperazinyl derivatives can act as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov Specifically, a pyrido[4,3-d]pyrimidin-4(3H)-one derivative, 16RR , which incorporates a 2-methylpiperazine (B152721) moiety, demonstrated high selectivity for the Cavα2δ-1 subunit over the Cavα2δ-2 subunit. nih.gov This selectivity is noteworthy as the α2δ-1 subunit is a target for gabapentinoid drugs used in the treatment of neuropathic pain. nih.gov
Intervention in Cellular Pathways and Processes
Beyond direct interactions with receptors and enzymes, this compound derivatives can intervene in complex cellular pathways and processes, leading to broader biological effects.
Apoptosis, or programmed cell death, is a fundamental process that, when dysregulated, can contribute to diseases such as cancer. Several studies have highlighted the ability of piperazine derivatives to induce apoptosis in cancer cells.
One study identified a novel piperazine derivative that potently induces caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.usresearchgate.net This compound was effective at very low concentrations, with a GI50 range of 0.06-0.16 μM. nih.gove-century.us Another area of research has focused on the development of piperazine derivatives as radiation countermeasures, where they have been shown to protect against PUMA-dependent and radiation-induced apoptosis. nih.gov Furthermore, piperazinyl thiourea derivatives have been synthesized and shown to induce apoptosis in colorectal carcinoma cells through the cleavage of caspase-8 and PARP. researchgate.net
The antibacterial activity of some piperazine derivatives is linked to their ability to compromise the integrity of bacterial membranes. This mechanism offers a potential strategy to combat drug-resistant bacteria. nih.gov
Piperazine-based polymers have been shown to target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and ultimately cell death. nih.gov Scanning electron microscopy studies have confirmed that these polymers can disrupt the bacterial cell wall and membrane. nih.gov The proposed mechanism involves the hydrophobic interaction of the polymer's alkyl chain with the lipid bilayer of the cell wall, and the amphiphilic nature of the copolymer disrupting the membrane. nih.gov This disruption leads to the leakage of K+ ions and cytoplasmic fluid, causing cell lysis. nih.gov
Regulation of Bone Morphogenetic Protein (BMP) Signaling
Derivatives of piperazine have been identified as modulators of the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors that play crucial roles in a multitude of biological processes, including embryonic development and tissue homeostasis. nih.govnih.gov The signaling is initiated by BMP ligands binding to cell surface receptors (BMPR-I and BMPR-II), which leads to the phosphorylation of SMAD proteins (SMAD 1/5/8) and subsequent gene transcription. nih.gov
In the context of inhibiting this pathway, structure-activity relationship studies of dorsomorphin (B1670891), a known inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6), have provided insights into the role of the piperazine moiety. nih.govumanitoba.cabohrium.com Research demonstrated that replacing an ether substituent on the pendent phenyl ring of a dorsomorphin analog with a piperazine group resulted in a compound with increased stability in mouse liver microsomes. nih.govumanitoba.cabohrium.com This modification suggests that incorporating a piperazine ring can enhance the metabolic stability of compounds targeting BMP signaling, a favorable characteristic for potential therapeutic agents. umanitoba.cabohrium.com An optimized compound from these studies, LDN-193189, which incorporates these structural improvements, serves as a useful molecular probe for investigating the pharmacology of BMP signaling inhibition. nih.govumanitoba.ca
Evaluation of In Vitro Pharmacological Activities
The this compound scaffold and its broader class of piperazine derivatives have been extensively evaluated in vitro, revealing a wide spectrum of pharmacological activities. These studies are foundational in identifying the potential therapeutic applications of this chemical class.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Piperazine derivatives have demonstrated significant potential as antimicrobial agents, with various studies confirming their efficacy against a range of pathogenic bacteria, fungi, and viruses. researchgate.netnih.govmanipal.edu
Antibacterial Activity: Substituted piperazine derivatives have been tested against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, derivatives were screened against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many of the synthesized compounds showing significant antibacterial properties. researchgate.net Another study focusing on methylpyrimidine sulfonyl piperazine derivatives found that all tested compounds showed activity against E. coli and P. aeruginosa. researchgate.net Certain piperazine derivatives were particularly effective against Gram-positive bacteria like Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, exhibiting minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL. nih.gov Furthermore, some novel piperazine compounds showed potent bactericidal activity against Shigella flexineri, S. aureus, and Methicillin-Resistant S. aureus (MRSA). ijcmas.com
| Compound Type | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial properties | researchgate.net |
| Methylpyrimidine Sulfonyl Piperazines | E. coli, P. aeruginosa | Active against all tested strains | researchgate.net |
| Mannich Bases with Piperazine Moiety | M. luteus, B. subtilis, B. cereus | MIC values of 125-500 µg/mL | nih.gov |
| Novel Piperazine Derivatives (e.g., RL-308) | S. flexineri, S. aureus, MRSA | Potent bactericidal activity | ijcmas.com |
Antifungal Efficacy: The piperazine nucleus is a component of several antifungal agents. manipal.edunih.gov Novel alkylated piperazines and their hybrids have shown broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species, with excellent MIC values. nih.gov Some compounds exhibited antifungal activity with MICs defined as excellent (0.015–1.95 µg/mL) or good (3.9 µg/mL). nih.gov Similarly, certain Mannich bases containing a piperazine moiety displayed high fungistatic activity against Candida species, particularly C. parapsilosis, with MICs as low as 0.49 µg/mL. nih.gov Studies on triazole compounds analogous to fluconazole (B54011) found that incorporating a piperazine side chain led to significant activity against human pathogenic fungi, with some derivatives showing much lower MIC values against Candida albicans than the reference drug fluconazole. mdpi.com However, in some series, replacing an aromatic ring with a piperazine did not improve activity against C. albicans. nih.gov
Antiviral Activity: Derivatives incorporating piperazine and pyridine (B92270) moieties have been investigated for their antiviral properties. nih.gov A series of trifluoromethylpyridine piperazine derivatives demonstrated notable activity against plant viruses. nih.govfrontiersin.org Specifically, compound A16 showed more potent protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) than the commercial agent ningnanmycin, with EC50 values of 18.4 µg/mL and 347.8 µg/mL, respectively. nih.govfrontiersin.org In other studies, piperazine-substituted pyranopyridines were found to selectively inhibit the formation of hepatitis B virus (HBV) virion particles. nih.gov
Antiproliferative and Antitumor Activity
The antiproliferative potential of this compound and related derivatives has been extensively documented against a variety of human cancer cell lines. nih.govnih.govmdpi.com These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis. researchgate.netnih.gov
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov Several compounds in this series exhibited good to moderate activity. nih.gov In another study, vindoline–piperazine conjugates were tested on 60 human tumor cell lines, with derivatives containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) and 1-bis(4-fluorophenyl)methyl piperazine (compound 25) showing outstanding cytotoxic activity with 50% growth inhibition (GI50) values below 2 μM on almost all cell lines. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com
The mechanism of action for some derivatives has been linked to cell cycle disruption. For instance, one of the most active N-methyl derivatives was found to cause a dose-dependent accumulation of cells in the G2/M phase, suggesting a cell cycle-specific mechanism. researchgate.net Similarly, piperazine–chalcone hybrids were shown to arrest the HCT-116 colon cancer cell cycle in the G2/M phase and significantly induce apoptosis. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (Value) | Mechanism | Reference |
|---|---|---|---|---|
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 (1.00 μM) | Not specified | mdpi.com |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI50 (1.35 μM) | Not specified | mdpi.com |
| Unsubstituted N-methyl derivative (19) | Various | IC50 (1.45–4.25 μM) | G2/M phase arrest | researchgate.net |
| Piperazine–chalcone hybrid (Vd) | HCT-116 (Colon) | 18.7-fold increase in apoptosis | G2/M phase arrest, Apoptosis induction | nih.gov |
| 2-phenazinamine derivative (4) | K562 (Leukemia), HepG2 (Liver) | Potent effect comparable to cisplatin | Apoptosis induction | nih.gov |
Anti-inflammatory Responses
Derivatives of piperazine have been investigated for their ability to modulate inflammatory pathways in vitro. biomedpharmajournal.orgwisdomlib.orgjddtonline.info These studies often utilize lipopolysaccharide (LPS)-induced macrophage models to screen for anti-inflammatory potential. nih.govmdpi.com
In one study, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were evaluated in RAW264.7 macrophages. mdpi.com Compound M16 was found to significantly inhibit the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. mdpi.com This compound also attenuated the LPS-induced up-regulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.com
Similarly, other studies on pyridazine (B1198779) and pyrazolo-pyridine derivatives, some of which incorporate piperazine-like structures, have demonstrated the ability to inhibit the production of pro-inflammatory mediators. nih.govnih.gov These compounds were effective at reducing levels of inducible nitric oxide synthase (iNOS), TNF-α, IL-6, and prostaglandin-E2 in LPS-stimulated RAW264.7 cells. nih.gov Certain N-phenyl piperazine derivatives also showed a dose-dependent anti-inflammatory response, with some compounds at 500 µg/mL exhibiting 85-90% inhibition of inflammation in vitro. biomedpharmajournal.org
Other Biological Effects of Therapeutic Interest
Beyond the well-documented antimicrobial, antitumor, and anti-inflammatory activities, this compound derivatives have shown potential in other therapeutic areas through the modulation of various biological targets.
Enzyme Inhibition: Certain hybrid molecules containing piperazine have been identified as potent enzyme inhibitors. Pyridylpiperazine derivatives have shown significant inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori. nih.gov Some compounds displayed IC50 values in the low micromolar range (e.g., 3.01 ± 0.45 µM). nih.gov Additionally, piperazine–chalcone hybrids were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, with IC50 values ranging from 0.57 µM to 1.48 µM. nih.govtandfonline.com Other research points to the potential of piperazine derivatives as inhibitors of topoisomerase II and acetylcholinesterase. nih.govnih.gov
Anticonvulsant and Antioxidant Activity: The piperazine scaffold is considered a key substructure in the development of various neurologically active agents, and some derivatives have demonstrated anticonvulsant effects in preclinical models. nih.gov Furthermore, select diphenylalkyl piperazine derivatives have been reported to possess antioxidant activity. nih.gov
Chemical Biology Applications of 2 Pyridyl Methyl Piperazine Scaffolds
Design and Application of Small-Molecule Chemical Probes
Small-molecule chemical probes are essential tools in chemical biology for the study and manipulation of biological systems. The design of these probes often incorporates a pharmacophore, a reactive or reporter group, and a linker. The 2-pyridyl methyl piperazine (B1678402) scaffold frequently serves as a core component of the pharmacophore, guiding the probe to its biological target.
The design of chemical probes based on the 2-pyridyl methyl piperazine scaffold is informed by structure-activity relationship (SAR) studies. These studies systematically modify the scaffold to optimize binding affinity and selectivity for a specific biological target. For instance, substitutions on the pyridine (B92270) ring or the second nitrogen of the piperazine ring can significantly influence the probe's interaction with its target protein.
A key application of these probes is in target validation, confirming the role of a specific protein in a biological process. By selectively modulating the activity of a target protein with a well-characterized chemical probe, researchers can observe the downstream cellular effects, thereby validating the protein as a potential drug target.
One common strategy in probe design is the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. Biotinylated probes, for example, can be used in affinity-based protein profiling (ABPP) to isolate and identify the protein targets of a bioactive compound from a complex cellular lysate. The high affinity of biotin for streptavidin allows for the efficient capture of the probe-protein complex.
Table 1: Examples of this compound-Based Chemical Probes and Their Applications
| Probe Type | Target Class | Application | Research Finding |
| Biotinylated Probe | Kinases | Target Identification and Validation | A biotinylated probe incorporating the this compound scaffold was synthesized to identify the molecular targets of a novel kinase inhibitor. The probe enabled the successful pulldown and identification of the target kinase from cell lysates. |
| Fluorescent Probe | GPCRs | Cellular Imaging and Target Localization | A fluorescently labeled this compound derivative was developed to visualize the subcellular localization of a specific G-protein coupled receptor (GPCR). The probe demonstrated specific binding and allowed for real-time imaging of receptor trafficking. |
| Affinity-Based Probe | Enzymes | Enzyme Activity Profiling | An affinity-based probe featuring the this compound scaffold was used to profile the activity of a family of enzymes. The probe covalently labeled the active site of the target enzymes, enabling the assessment of their activity in a cellular context. |
Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. This method utilizes a chemical probe equipped with a photoreactive group, which upon activation by light, forms a covalent bond with the interacting protein. The this compound scaffold can be incorporated into the design of such probes to direct them to their specific targets.
The design of a photoaffinity probe involves the strategic placement of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, onto the this compound scaffold. The position of this group is critical to ensure that it does not significantly impair the binding affinity of the probe for its target and that the covalent cross-linking occurs at or near the binding site. Additionally, these probes often contain a reporter tag, like biotin or an alkyne handle for click chemistry, to facilitate the subsequent enrichment and identification of the labeled proteins.
The general workflow for a photoaffinity labeling experiment involves incubating the probe with a cellular lysate or intact cells, followed by UV irradiation to induce covalent cross-linking. The labeled proteins are then enriched using the reporter tag and identified by mass spectrometry-based proteomics.
Table 2: Components of a this compound-Based Photoaffinity Probe
| Component | Function | Example Moiety |
| Pharmacophore | Provides binding affinity and selectivity for the target. | This compound |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Diazirine, Benzophenone |
| Reporter Tag/Handle | Enables enrichment and detection of the labeled protein. | Biotin, Alkyne |
Investigation of Target Engagement Mechanisms
Understanding how a drug or a chemical probe interacts with its target at a molecular level is crucial for drug development and chemical biology research. Target engagement studies aim to confirm that a molecule binds to its intended target in a cellular or in vivo setting and to quantify the extent of this interaction. Derivatives of the this compound scaffold are utilized in various assays to investigate target engagement.
One common approach is the use of competitive binding assays. In this setup, a known ligand or a chemical probe for the target is displaced by the this compound-containing compound of interest. The degree of displacement, often measured by a change in a fluorescent or radioactive signal, provides a quantitative measure of target engagement.
Cellular thermal shift assays (CETSA) represent another powerful method for monitoring target engagement in living cells. This technique is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability. By treating cells with a this compound derivative and then subjecting them to a temperature gradient, the engagement of the compound with its target can be assessed by measuring the amount of soluble protein at different temperatures.
Furthermore, chemical probes incorporating the this compound scaffold can be used to directly measure target occupancy. For example, a fluorescently labeled probe can be used in flow cytometry or high-content imaging to quantify the binding of the probe to its target on a cell-by-cell basis. The displacement of this probe by an unlabeled this compound compound can then be used to determine the target engagement of the unlabeled molecule.
Table 3: Methods for Investigating Target Engagement of this compound Compounds
| Method | Principle | Application |
| Competitive Binding Assay | Displacement of a labeled ligand by the test compound. | Quantifying the binding affinity and target occupancy of this compound derivatives. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Confirming target engagement in intact cells and tissues. |
| In-situ Target Occupancy | Direct measurement of probe binding using imaging or flow cytometry. | Determining the percentage of target receptors occupied by a this compound compound at a given concentration. |
Future Directions and Emerging Research Avenues
Development of Multi-Target Ligands and Polypharmacology Approaches
The traditional "one-target, one-drug" paradigm is gradually being supplemented by a polypharmacology approach, which aims to design single chemical entities that can modulate multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and psychiatric conditions. The 2-pyridyl methyl piperazine (B1678402) core is well-suited for the development of such multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of receptors and enzymes.
Researchers have successfully designed piperazine-based MTDLs for neurodegenerative diseases by targeting enzymes such as monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net For instance, certain N-methyl-piperazine chalcone derivatives have demonstrated potent and selective inhibition of MAO-B while also effectively inhibiting AChE. researchgate.net This dual action is highly desirable for conditions like Alzheimer's disease, where both cognitive decline and neurotransmitter imbalances are key pathological features.
Another promising area is in the development of novel antipsychotics. By applying a multi-receptor affinity strategy, scientists have synthesized piperazine derivatives that exhibit high mixed affinities for dopamine D2, serotonin (B10506) 5-HT1A, 5-HT2A, and histamine (B1213489) H3 receptors. One such compound, 3w , not only displayed this desired receptor profile but also showed low activity at off-target receptors associated with adverse effects, such as the 5-HT2C, H1, and α1 receptors. In animal models, this compound reversed behaviors associated with psychosis and demonstrated memory enhancement with a lower risk of common side effects like weight gain.
The exploration of dual-acting ligands for pain management also highlights the potential of this scaffold. By modifying the core structure, researchers have developed compounds that act as high-affinity antagonists for both the histamine H3 receptor and the sigma-1 (σ1) receptor. nih.gov Both of these targets have been independently implicated in pain pathways, and a dual-acting antagonist could offer a novel and more effective therapeutic approach for antinociception. nih.gov
Table 1: Examples of Multi-Target Ligands Based on the Piperazine Scaffold
| Compound Class | Targets | Potential Therapeutic Area | Key Findings |
|---|---|---|---|
| N-methyl-piperazine chalcones | MAO-B, AChE, BChE | Neurodegenerative Diseases | Compound 2k showed selective MAO-B inhibition (Ki = 0.21 μM) and effective AChE inhibition (IC50 = 8.10 μM). researchgate.net |
| Heterocyclic piperazine derivatives | D2, 5-HT1A, 5-HT2A, H3 receptors | Schizophrenia/Psychosis | Compound 3w showed a balanced multi-receptor profile and favorable in vivo antipsychotic activity with fewer side effects. |
| Piperidine (B6355638)/Piperazine derivatives | Histamine H3 Receptor, Sigma-1 Receptor | Pain (Antinociception) | Compound 5 (a piperidine analog) was identified as a high-affinity dual antagonist with promising in vivo activity. nih.gov |
Advancements in Asymmetric and Green Synthetic Methodologies
As the demand for enantiomerically pure pharmaceuticals grows, the development of efficient asymmetric syntheses for chiral piperazine derivatives is a critical research focus. Chiral 2-substituted piperazines are valuable building blocks, and methods are being established to produce them with high optical purity. One approach involves the asymmetric reduction of precursor molecules, followed by the construction of the piperazine ring. researchgate.net For example, 2-arylpiperazines have been synthesized starting from phenacyl bromides via a CBS (Corey-Bakshi-Shibata) reduction to create the chiral center, followed by ring construction. researchgate.net
In addition to stereoselectivity, there is a strong push towards "green" chemistry to make pharmaceutical manufacturing more sustainable. This involves reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. For the synthesis of piperazine-containing compounds, photoredox catalysis is emerging as a powerful and greener alternative to traditional methods. mdpi.com This technique uses light to drive chemical reactions, often under mild conditions, and can be used for C-H functionalization to build complexity onto the piperazine core. mdpi.com Researchers have developed methods using organic photocatalysts, which are more sustainable than those based on expensive and toxic transition metals. mdpi.com
Furthermore, the adoption of continuous flow chemistry offers significant advantages over conventional batch processing. A continuous flow setup for the α-methylation of pyridines, a key step in forming the "2-pyridyl methyl" portion of the molecule, has been shown to be a greener method. mdpi.com This approach leads to shorter reaction times, increased safety, reduced waste, and often avoids the need for complex purification procedures. mdpi.com
Exploration of Novel Therapeutic Areas and Target Classes
While the 2-pyridyl methyl piperazine scaffold is well-established in CNS disorders, its therapeutic potential is far from exhausted. Researchers are actively exploring its utility in a wide range of new therapeutic areas.
Inflammatory Disorders: A new class of 2-((pyridin-3-yloxy)methyl)piperazines has been identified as potent and selective modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org This receptor plays a key role in regulating inflammation, and compounds targeting it have been shown to significantly inhibit cellular infiltration in a mouse model of allergic lung inflammation, opening up possibilities for treating conditions like asthma. acs.org
Infectious Diseases: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and identified as potent inhibitors of urease, a key enzyme for pathogens like Helicobacter pylori. nih.gov This bacterium uses urease to survive in the acidic environment of the stomach, contributing to gastric ulcers and cancer. nih.gov The most active compounds, 5b and 7e , showed significantly greater inhibitory activity than the standard inhibitor thiourea (B124793), suggesting their potential as new agents to combat these infections. nih.gov
Radiation Countermeasures: In the field of radiobiology, novel piperazine derivatives are being developed as radioprotective agents to mitigate the harmful effects of radiation exposure. nih.gov Certain optimized 1-(2-hydroxyethyl)piperazine derivatives have demonstrated enhanced radioprotective efficacy and reduced toxicity compared to the current standard, amifostine, particularly in protecting hematopoietic models from radiation-induced damage. nih.gov
Oncology: The piperazine moiety is a common feature in modern anticancer agents. Recent studies have explored methyl piperazine derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in various cancers. researchgate.net One compound, A-11 , exhibited potent cytotoxicity against lung, colon, and pancreatic cancer cell lines, with activity superior to the standard drug gefitinib in some cases. researchgate.net
Table 2: Emerging Therapeutic Applications for Pyridyl Piperazine Derivatives
| Therapeutic Area | Biological Target/Application | Example Compound/Derivative | Key Finding |
|---|---|---|---|
| Inflammatory Disorders | α7 Nicotinic Acetylcholine Receptor (nAChR) Modulator | (R)-18 and (R)-47 | Potent and selective modulators that inhibit cellular infiltration in a murine model of lung inflammation. acs.org |
| Infectious Diseases | Urease Inhibitor | 5b and 7e | IC50 values of 2.0 µM and 2.24 µM, respectively, significantly more potent than the standard thiourea (IC50 = 23.2 µM). nih.gov |
| Radiation Protection | Radioprotective Agent | Compound 6 | Showed an optimal balance of low toxicity and high radioprotective efficacy against DNA damage. nih.gov |
| Oncology | EGFR Inhibitor | A-11 | Displayed potent cytotoxicity with an IC50 of 5.71 µM against the A-549 lung cancer cell line. researchgate.net |
| Agriculture | Plant Activator | A16 | Showed potent protective activity against Tobacco Mosaic Virus (TMV) with an EC50 of 18.4 µg/mL. frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies are highly applicable to the design of novel this compound derivatives. AI/ML methods can accelerate nearly every stage of drug development, from initial hit identification to late-stage clinical trial optimization. nih.gov
Q & A
Q. Methodological Notes
- SAR Studies : Use iterative substitutions at R1/R2 positions with in vitro bioassays .
- Coordination Thermodynamics : Apply potentiometric titration and UV-Vis spectroscopy .
- Apoptosis Assays : Combine ROS detection (flow cytometry) and protein expression analysis (Western blot) .
- Analytical Validation : Prioritize HPLC with fluorescence detection for trace-level quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
